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Abstract
The chemokine C-C motif ligand 20 (CCL20) and its exclusive receptor, C-C motif chemokine

receptor 6 (CCR6), constitute a pivotal signaling axis in the orchestration of immune cell

trafficking and function. This axis plays a critical, albeit complex, role in the pathogenesis of

numerous autoimmune diseases by directing the migration of key leukocyte populations,

including T helper 17 (Th17) cells, regulatory T cells (Tregs), B cells, and immature dendritic

cells, to sites of inflammation.[1][2][3] Dysregulation of the CCL20-CCR6 axis contributes to the

chronic inflammatory processes that characterize conditions such as rheumatoid arthritis,

psoriasis, multiple sclerosis, and inflammatory bowel disease.[2][3][4] This technical guide

provides a comprehensive overview of the CCL20-CCR6 axis in autoimmune disease,

presenting quantitative data on its expression, detailed experimental protocols for its study, and

visualizations of its signaling pathways and experimental workflows to support further research

and therapeutic development.

Introduction to the CCL20-CCR6 Axis
The CCL20-CCR6 signaling pathway is a key driver of both immune homeostasis and

inflammation.[5] CCL20, also known as macrophage inflammatory protein-3 alpha (MIP-3α), is

the sole high-affinity ligand for CCR6.[1] Its expression is typically low in healthy tissues but is

strongly induced by pro-inflammatory stimuli such as interleukin-1 beta (IL-1β), tumor necrosis

factor-alpha (TNF-α), and IL-17.[2][6] CCR6 is a G protein-coupled receptor (GPCR) expressed
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on various immune cells, and its activation by CCL20 initiates a signaling cascade that leads to

chemotaxis, cell activation, and cytokine production.[5][7]

The primary role of the CCL20-CCR6 axis is to guide the migration of CCR6-expressing cells to

specific locations.[1] In the context of autoimmunity, this involves the recruitment of pathogenic

immune cells to target tissues, thereby initiating and perpetuating inflammatory damage.

Role in Autoimmune Diseases
Genome-wide association studies (GWAS) have identified a strong correlation between the

expression of CCR6 and the severity of several autoimmune diseases, including inflammatory

bowel disease (IBD), psoriasis, rheumatoid arthritis (RA), and multiple sclerosis (MS).[2]

Rheumatoid Arthritis (RA)
In rheumatoid arthritis, the CCL20-CCR6 axis is instrumental in recruiting CCR6+ Th17 cells

into the inflamed synovium.[3][8] Fibroblast-like synoviocytes (FLS) in the RA joint produce high

levels of CCL20 in response to pro-inflammatory cytokines like TNF-α and IL-1β.[2][8] This

creates a chemotactic gradient that attracts Th17 cells, which in turn produce IL-17, further

stimulating CCL20 production and creating a positive feedback loop that sustains synovial

inflammation.[2]

Psoriasis
The pathogenesis of psoriasis is heavily reliant on the IL-23/Th17 axis, in which CCL20 and

CCR6 are key players.[9] Keratinocytes in psoriatic lesions, stimulated by inflammatory

cytokines, are a major source of CCL20.[9] This leads to the accumulation of CCR6+ Th17 and

other immune cells in the skin, driving the characteristic epidermal hyperplasia and

inflammation.[9][10]

Multiple Sclerosis (MS)
In multiple sclerosis, the CCL20-CCR6 axis is thought to facilitate the entry of pathogenic Th17

cells across the blood-brain barrier (BBB) into the central nervous system (CNS).[11] While

some studies suggest its role may not be essential for disease onset in animal models,

elevated levels of CCL20 have been observed in the serum and cerebrospinal fluid (CSF) of

MS patients, correlating with disease activity.[11][12]
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Inflammatory Bowel Disease (IBD)
In IBD, which includes Crohn's disease and ulcerative colitis, the intestinal epithelium is a

primary source of CCL20, particularly during active inflammation.[4][13] This chemokine

recruits CCR6-expressing Th17 and Treg cells to the gut mucosa.[1] While Th17 cells

contribute to inflammation, the role of CCR6 on Treg cells in this context is more complex,

potentially contributing to both pro- and anti-inflammatory responses.[1][5]

Quantitative Data on CCL20 and CCR6 Expression
The following tables summarize quantitative data on CCL20 and CCR6 expression in various

autoimmune diseases compared to healthy controls.
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Disease
Sample
Type

Analyte

Patient
Group
(Mean ±
SD or
Fold
Change)

Control
Group
(Mean ±
SD)

p-value
Referenc
e(s)

Rheumatoi

d Arthritis

Synovial

Fluid
CCL20

Notable

amount

detected

Not

specified
- [2]

Saliva CCL20 Increased
Not

specified
< 0.05 [14]

Saliva CCR6 Increased
Not

specified
< 0.05 [14]

Psoriasis
Lesional

Skin

CCR6+ T

cells

>75% of

infiltrating

T cells

~40% of

CD4+

memory T

cells in

blood

- [9]

Lesional

Skin

Immune

Cells

+3.2

percentage

points

Not

specified
- [15]

Multiple

Sclerosis
Serum CCL20

Significantl

y higher

Not

specified
< 0.01 [12]

Blood CCL20

Large

effect size

vs. controls

Not

specified
- [16][17]

Inflammato

ry Bowel

Disease

Colonic

Biopsies

(UC)

CCL20

mRNA

5.4-fold

increase

Not

specified
- [4][13]

Colonic

Biopsies

(CD)

CCL20

mRNA

4.2-fold

increase

Not

specified
- [4][13]
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Colonic

Biopsies

(UC)

CCR6

mRNA

1.8-fold

increase

Not

specified
- [4][13]

Colonic

Biopsies

(CD)

CCR6

mRNA

2.0-fold

increase

Not

specified
- [4][13]

Experimental Protocols
Chemotaxis Assay (Transwell Migration)
This protocol describes a method to assess the chemotactic response of CCR6-expressing

cells to a CCL20 gradient using a transwell system.[18][19][20]

Materials:

Transwell inserts (e.g., 5 µm pore size for lymphocytes)

24-well tissue culture plates

CCR6-expressing cells (e.g., primary T cells, cell lines)

Serum-free cell culture medium

Recombinant human CCL20

Phosphate-buffered saline (PBS)

Fixation solution (e.g., 70% ethanol)

Staining solution (e.g., 0.2% crystal violet in methanol)

Procedure:

Cell Preparation:

Culture CCR6-expressing cells to the desired density.
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One day prior to the assay, serum-starve the cells by incubating them in serum-free

medium.

On the day of the assay, harvest the cells and resuspend them in serum-free medium at a

concentration of 1 x 10^6 cells/mL.

Assay Setup:

Add 600 µL of serum-free medium containing various concentrations of CCL20 (e.g., 0,

10, 50, 100, 200 ng/mL) to the lower chambers of a 24-well plate.[18]

Place the transwell inserts into the wells.

Add 100 µL of the cell suspension to the upper chamber of each insert.

Incubation:

Incubate the plate at 37°C in a 5% CO2 incubator for 4 to 24 hours, depending on the cell

type.[20]

Cell Fixation and Staining:

Carefully remove the transwell inserts from the plate.

Remove the medium from the upper chamber and gently wipe the inside of the insert with

a cotton swab to remove non-migrated cells.

Fix the migrated cells on the bottom of the membrane by immersing the insert in 70%

ethanol for 10 minutes.[20]

Allow the membrane to air dry.

Stain the migrated cells by immersing the insert in 0.2% crystal violet solution for 10-15

minutes.[20]

Quantification:

Gently wash the inserts with water to remove excess stain.
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Count the number of migrated cells in several fields of view using an inverted microscope.

The chemotaxis index can be calculated as the number of cells migrated in the presence

of CCL20 divided by the number of cells migrated in the absence of CCL20.[19]

Immunohistochemistry (IHC) for CCL20 and CCR6
This protocol outlines the staining of CCL20 and CCR6 in formalin-fixed, paraffin-embedded

(FFPE) tissue sections.[21][22][23][24]

Materials:

FFPE tissue sections on positively charged slides

Xylene

Ethanol (100%, 95%, 85%, 75%)

Antigen retrieval buffer (e.g., 10 mM sodium citrate, pH 6.0)

Hydrogen peroxide (3%)

Blocking buffer (e.g., 1% animal serum in PBS)

Primary antibodies against CCL20 and CCR6

HRP-conjugated secondary antibody

DAB substrate kit

Hematoxylin counterstain

Mounting medium

Procedure:

Deparaffinization and Rehydration:

Incubate slides at 60°C for 5 minutes.[21]
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Wash slides in xylene (3 x 10 minutes).[21]

Rehydrate through a graded ethanol series: 100% (3 x 3 minutes), 95% (1 minute), 85%

(1 minute), 75% (1 minute).[21]

Rinse in distilled water for 5 minutes.[21]

Antigen Retrieval:

Immerse slides in antigen retrieval buffer and heat in a pressure cooker at 120°C for 2.5

minutes or in a water bath at 95-100°C for 20 minutes.[21][22]

Allow slides to cool to room temperature.

Peroxidase Blocking:

Incubate sections with 3% hydrogen peroxide for 15 minutes to block endogenous

peroxidase activity.[21]

Blocking:

Wash slides with PBS.

Incubate with blocking buffer for 1 hour at room temperature.[22]

Primary Antibody Incubation:

Incubate sections with the primary antibody (diluted in blocking buffer) overnight at 4°C in

a humidified chamber.[23]

Secondary Antibody Incubation:

Wash slides with PBS.

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[22]

Detection and Counterstaining:

Wash slides with PBS.
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Apply DAB substrate and incubate until the desired stain intensity develops (typically 5

minutes).[21]

Rinse with water.

Counterstain with hematoxylin for 1-2 minutes.[22]

Dehydration and Mounting:

Dehydrate through a graded ethanol series and clear in xylene.

Mount with a permanent mounting medium.

Flow Cytometry for CCR6+ T Cell Subsets
This protocol describes the identification and quantification of CCR6+ Th17 and Treg cells from

peripheral blood mononuclear cells (PBMCs).[25][26][27][28]

Materials:

Fresh or cryopreserved human PBMCs

Ficoll-Paque or other density gradient medium

RPMI-1640 medium with 10% FBS

Cell stimulation cocktail (e.g., PMA and ionomycin)

Protein transport inhibitor (e.g., Brefeldin A or Monensin)

Fluorochrome-conjugated antibodies:

Surface markers: anti-CD3, anti-CD4, anti-CD25, anti-CCR6

Intracellular markers: anti-IL-17A, anti-FoxP3

Fixation/Permeabilization buffer

Flow cytometer
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Procedure:

PBMC Isolation:

Isolate PBMCs from whole blood using density gradient centrifugation.[25]

Cell Stimulation (for intracellular cytokine staining):

Resuspend PBMCs at 1 x 10^7 cells/mL in complete RPMI medium.[25]

Stimulate cells with a cell stimulation cocktail for 4-6 hours at 37°C.[26]

Add a protein transport inhibitor for the last 2-4 hours of stimulation.[26]

Surface Staining:

Wash the cells with PBS.

Incubate the cells with fluorochrome-conjugated antibodies against surface markers (CD3,

CD4, CD25, CCR6) for 30 minutes at 4°C in the dark.

Fixation and Permeabilization:

Wash the cells.

Fix and permeabilize the cells using a commercial fixation/permeabilization kit according

to the manufacturer's instructions.

Intracellular Staining:

Incubate the permeabilized cells with fluorochrome-conjugated antibodies against

intracellular markers (IL-17A, FoxP3) for 30 minutes at 4°C in the dark.

Data Acquisition and Analysis:

Wash the cells and resuspend in staining buffer.

Acquire data on a flow cytometer.
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Gate on CD3+CD4+ lymphocytes to identify helper T cells.

Within the CD4+ gate, identify Th17 cells as CCR6+IL-17A+ and Treg cells as

CD25+FoxP3+.

Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the CCL20-

CCR6 signaling pathway and a typical experimental workflow for studying this axis.
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Caption: Simplified CCL20-CCR6 signaling cascade.

Experimental Workflow for Investigating the CCL20-
CCR6 Axis
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Caption: Workflow for studying the CCL20-CCR6 axis.

Therapeutic Targeting of the CCL20-CCR6 Axis
The central role of the CCL20-CCR6 axis in driving inflammation in various autoimmune

diseases makes it an attractive target for therapeutic intervention. Strategies to disrupt this

pathway include the development of monoclonal antibodies against CCL20 or CCR6, and small

molecule antagonists of CCR6. The goal of these approaches is to block the recruitment of

pathogenic immune cells to inflammatory sites, thereby reducing tissue damage and disease

severity.[2] Preclinical studies using antibodies or antagonists targeting this axis have shown

promising results in animal models of autoimmune diseases.[2]

Conclusion
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The CCL20-CCR6 axis is a critical mediator of immune cell trafficking in the context of

autoimmune diseases. Its well-defined role in recruiting pathogenic lymphocytes to sites of

inflammation highlights its potential as a therapeutic target. The quantitative data, detailed

experimental protocols, and pathway visualizations provided in this guide are intended to

facilitate further research into the intricate functions of this chemokine axis and to support the

development of novel therapies for autoimmune disorders. A deeper understanding of the

regulation and downstream effects of CCL20-CCR6 signaling will be crucial for translating the

promise of targeting this pathway into effective clinical treatments.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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